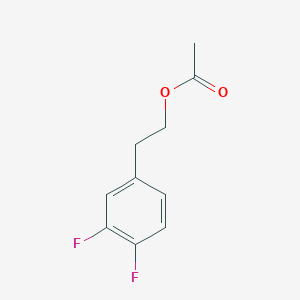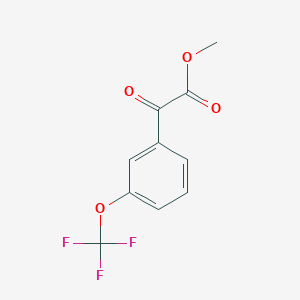
Methyl 3-(trifluoromethoxy)benzoylformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(trifluoromethoxy)benzoylformate is a chemical compound characterized by its trifluoromethoxy group attached to a benzoylformate structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethoxy)benzoylformate typically involves the reaction of 3-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions include maintaining a temperature of around 60-80°C and using an excess of methanol to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar process but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.
化学反応の分析
Types of Reactions: Methyl 3-(trifluoromethoxy)benzoylformate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of different substituted benzene derivatives.
科学的研究の応用
Chemistry: In chemistry, Methyl 3-(trifluoromethoxy)benzoylformate is used as a building block for the synthesis of more complex organic molecules. Its trifluoromethoxy group imparts unique electronic properties that are valuable in the design of new materials.
Biology: The compound has been studied for its potential biological activity. It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine: Research is ongoing to explore the medicinal properties of this compound. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create products with enhanced performance characteristics.
作用機序
The mechanism by which Methyl 3-(trifluoromethoxy)benzoylformate exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to these targets, leading to various biological and chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 3-(trifluoromethoxy)benzoate
Methyl 3-(trifluoromethyl)benzoate
Methyl 3-(trifluoromethoxy)benzamide
Uniqueness: Methyl 3-(trifluoromethoxy)benzoylformate stands out due to its specific trifluoromethoxy group, which imparts unique electronic and steric properties compared to similar compounds. This makes it particularly useful in specialized applications where these properties are advantageous.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
methyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(15)8(14)6-3-2-4-7(5-6)17-10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFAHNCBRWZYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999371.png)
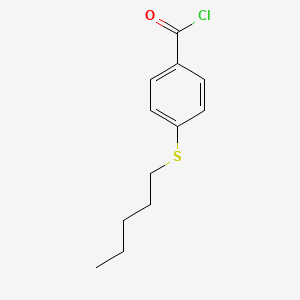
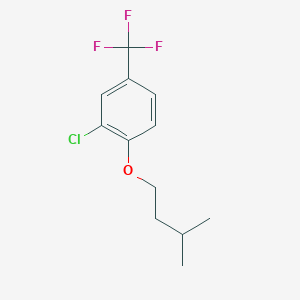
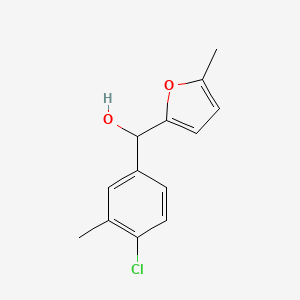
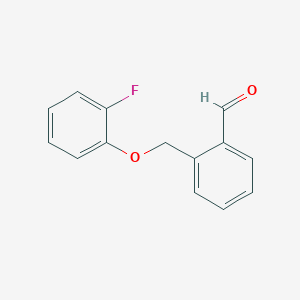
![O2-Ethyl O1-[2-(3,4,5-trifluorophenyl)ethyl] oxalate](/img/structure/B7999430.png)
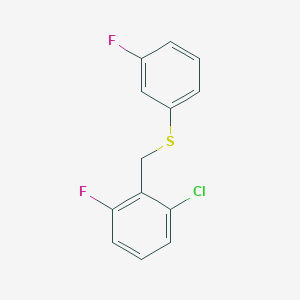
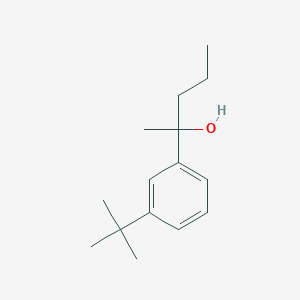
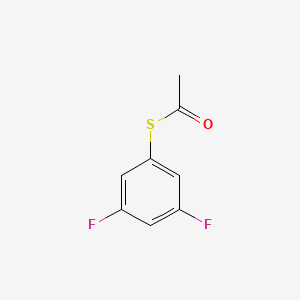
![1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B7999465.png)


![4-[(3-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B7999472.png)
